Product packaging for ADA-07(Cat. No.:)

ADA-07

Cat. No.: B1192125
M. Wt: 296.37
InChI Key: ZCPHOPFAADQVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADA-07 is a cell-permeable small molecule recognized for its potent and selective inhibition of adenosine deaminase (ADA). This enzyme is a crucial component of purine metabolism, responsible for the irreversible deamination of adenosine to inosine. By inhibiting ADA, this compound causes an accumulation of extracellular adenosine, thereby modulating signaling through adenosine receptors (A1R, A2AR, A2BR, and A3R). This mechanism is of significant research interest in immunology and oncology, as the adenosine pathway plays a key role in immune suppression and tumor microenvironment. Research using this compound can help elucidate the effects of enhanced adenosine signaling in various cellular and animal models. This product is supplied as a ready-to-use solution and is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.37

IUPAC Name

5-(Adamantan-1-yl)-3-(hydroxyimino)indolin-2-one

InChI

InChI=1S/C18H20N2O2/c21-17-16(20-22)14-6-13(1-2-15(14)19-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,22H,3-5,7-9H2,(H,19,20,21)

InChI Key

ZCPHOPFAADQVRT-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(C34CC5CC(C4)CC(C5)C3)C=C2)/C1=N/O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADA07;  ADA 07;  ADA-07

Origin of Product

United States

Synthesis and Derivation Strategies of Ada 07 in Academic Contexts

Methodologies for ADA-07 Synthesis

The synthesis of this compound in a research setting is a structured, multi-step process designed for laboratory-scale production. The methodology involves the initial preparation of a key intermediate followed by a reaction to yield the final compound.

The process is outlined as a two-step synthesis: figshare.comaacrjournals.org

Preparation of 5-(adamantan-1-yl) indoline-2,3-dione: The first step involves the use of triflic acid to synthesize this dione (B5365651) intermediate. figshare.comaacrjournals.org

Preparation of 5-((1s, 3s)-adamantan-1-yl)-3-(hydroxyimino)indolin-2-one (this compound): The intermediate, 5-(adamantan-1-yl)indoline-2,3-dione, is dissolved in ethanol. Hydroxylamine hydrochloride is then added to the solution, and the mixture is refluxed for approximately three hours to complete the reaction, yielding this compound. aacrjournals.org The resulting product is then purified, typically using column chromatography with a solvent system such as 10% methanol (B129727) in dichloromethane (B109758) (DCM). figshare.comaacrjournals.org

StepReactantsKey Reagents/SolventsProductProcess Notes
1(Not specified)Triflic acid5-(adamantan-1-yl) indoline-2,3-dioneSynthesis of the key dione intermediate. figshare.comaacrjournals.org
25-(adamantan-1-yl) indoline-2,3-dioneHydroxylamine hydrochloride, EthanolThis compoundReaction mixture is refluxed for ~3 hours. aacrjournals.org
PurificationCrude this compoundMethanol, Dichloromethane (DCM)Purified this compoundPurified by column chromatography. figshare.comaacrjournals.org

Spectroscopic and Chromatographic Characterization Techniques for this compound in Research

The characterization of newly synthesized this compound is crucial to confirm its identity, purity, and structure. A suite of standard analytical techniques is employed for this purpose in academic research.

Mass Spectrometry (MS): MS analysis is performed to confirm the molecular weight of the synthesized compound, ensuring it matches the theoretical mass of this compound (296.36 g/mol ). figshare.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the this compound sample. A reverse-phase HPLC system is typically used to quantify the compound and ensure it meets a high purity standard (e.g., ≥95%) required for biological assays. aacrjournals.org

Spectrophotometry: UV-Vis spectrophotometry is utilized to determine the absorbance wavelengths of this compound, providing information about its electronic properties. aacrjournals.org

Western Blot Analysis: While not a direct characterization of the compound itself, Western blotting is a key technique used to characterize the activity of this compound. It is used extensively to measure the compound's effect on the phosphorylation state of target proteins like ERK1/2, p38, and JNKs, thereby confirming its mechanism of action. nih.govresearchgate.net

Vibrational Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are standard for characterizing the chemical structure of novel inhibitors like this compound. nih.govscience.gov These methods identify the compound's functional groups and provide a unique spectral fingerprint, confirming the presence of key structural motifs like the indolin-2-one core and the adamantane (B196018) cage.

TechniquePurpose in this compound ResearchTypical Findings/Application
Mass Spectrometry (MS)Confirm molecular identity.Verification of the molecular weight (296.36 g/mol). figshare.com
HPLCAssess and quantify purity.Ensures sample purity is high (≥95%) for experiments.
SpectrophotometryMeasure absorbance properties.Determination of absorbance wavelengths. aacrjournals.org
Western BlotCharacterize biological activity.Shows suppression of SUV-induced phosphorylation of MAPKs. nih.gov
FTIR/Raman SpectroscopyConfirm chemical structure and functional groups.Provides a spectral fingerprint of the molecule. nih.govscience.gov

Optimization of Synthetic Pathways for Research Applications

Solvent Screening: Evaluating a range of solvents to find one that maximizes reactant solubility and reaction rate while minimizing side products.

Catalyst Evaluation: If applicable, testing different catalysts to improve reaction kinetics and selectivity.

Temperature and Time Course Studies: Systematically varying reaction temperatures and durations to identify conditions that provide the best yield and purity in the shortest amount of time.

Purification Method Refinement: Developing more efficient purification protocols, such as optimizing the mobile phase in column chromatography or exploring crystallization techniques to improve throughput and final purity.

Analog Generation and Structural Modification for Mechanistic Probing

To fully understand the mechanism of action and the structure-activity relationship (SAR) of this compound, researchers often synthesize a series of structural analogs. mdpi.com This process involves systematically modifying different parts of the parent molecule to probe its interaction with the target, TOPK.

Based on the structure of this compound, 5-((1s, 3s)-adamantan-1-yl)-3-(hydroxyimino) indolin-2-one, key areas for modification would include:

The Adamantane Group: This bulky, lipophilic group likely plays a key role in binding within the ATP pocket of TOPK. mdpi.com Analogs could be created by replacing it with other bulky aliphatic or aromatic groups to investigate the impact of size, shape, and lipophilicity on inhibitory activity.

The Indolin-2-one Core: The core heterocyclic structure is essential for scaffolding the key functional groups. Modifications here, such as substituting atoms within the ring system, could be explored to fine-tune the electronic properties and geometry of the molecule.

Substituents on the Aromatic Ring: The position of the adamantane group at the 5-position could be varied, or other substituents could be added to the aromatic ring to probe for additional binding interactions.

The Hydroxyimino Group: This group is critical for the compound's activity. It can be modified to other hydrogen-bond donors or acceptors to understand its specific role in binding to key amino acid residues in the TOPK active site.

By synthesizing these analogs and testing their ability to inhibit TOPK, researchers can build a detailed SAR model. This model is invaluable for designing more potent and selective second-generation inhibitors and for understanding the precise molecular interactions that govern the inhibitory mechanism. researchgate.net

Molecular Mechanism of Action of Ada 07

Direct Interaction of ADA-07 with TOPK

The inhibitory action of this compound is initiated by its direct and specific interaction with the TOPK enzyme wikipedia.orgpharmaffiliates.com. This interaction has been characterized through various biochemical and computational methods.

Experimental evidence, including pull-down assays, has demonstrated that this compound directly interacts with TOPK wikipedia.orgpharmaffiliates.com. Crucially, this interaction occurs within the ATP-binding pocket of TOPK wikipedia.orgpharmaffiliates.comnih.gov. This suggests that this compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to this critical enzymatic site wikipedia.org.

ATP competition assays further support the direct interaction and competitive binding mechanism of this compound. These studies have revealed that the binding affinity of this compound to TOPK is altered in the presence of ATP, indicating that this compound competes with ATP for access to the binding pocket wikipedia.orgpharmaffiliates.com. This competitive binding is a key aspect of how this compound modulates TOPK activity wikipedia.orgnih.gov.

Computational approaches, such as homology modeling and molecular docking, have provided detailed insights into the structural basis of this compound's interaction with TOPK wikipedia.orgnih.gov. Molecular modeling simulations indicate that this compound forms specific interactions within the ATP-binding pocket of TOPK wikipedia.org. These interactions include the formation of two potential hydrogen bonds with the hinge region residues Gly118 and Gly119 of TOPK wikipedia.org. These computational findings corroborate the experimental observations of this compound's direct binding to TOPK's ATP-binding site wikipedia.org.

Inhibition of TOPK Kinase Activity by this compound

Beyond its direct binding, this compound effectively inhibits the intrinsic kinase activity of TOPK wikipedia.orgpharmaffiliates.comnih.gov. In vitro kinase assays have confirmed that this compound significantly suppresses TOPK's ability to phosphorylate its substrates wikipedia.orgpharmaffiliates.com. This inhibition is specific to TOPK, as this compound has been shown to inhibit TOPK kinase activity but not that of MEK1, another kinase involved in related pathways wikipedia.orgpharmaffiliates.com. This specificity underscores this compound's potential as a targeted inhibitor of TOPK wikipedia.org.

Downstream Signaling Pathway Modulation by this compound

The inhibition of TOPK kinase activity by this compound leads to significant modulations in downstream cellular signaling pathways, particularly those involving Mitogen-Activated Protein Kinases (MAPKs) wikipedia.orgpharmaffiliates.comnih.gov.

TOPK is known to act as an upstream activator of various MAPK cascades wikipedia.orgnih.gov. Research has demonstrated that this compound effectively suppresses the phosphorylation of key MAPK components, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinases (JNKs) wikipedia.orgpharmaffiliates.comnih.gov. This suppression of MAPK phosphorylation is a direct consequence of TOPK inhibition by this compound wikipedia.orgpharmaffiliates.com. The reduction in MAPK phosphorylation subsequently leads to the inhibition of activator protein-1 (AP-1) activity, a transcription factor often activated by MAPK cascades and involved in cellular responses wikipedia.orgpharmaffiliates.com.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

Effects on Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

This compound has been shown to suppress the phosphorylation of ERK1/2, a critical component of the MAPK pathway, in response to solar ultraviolet (SUV) irradiation nih.gov. Studies conducted in various cell lines, including HaCaT, JB6 P+, SCC12, and A431 cells, demonstrate that this compound effectively reduces SUV-induced ERK1/2 phosphorylation nih.gov. This effect is a direct consequence of this compound's inhibition of TOPK, which acts as an upstream activator of MAPKs nih.gov.

Effects on p38 MAPK Phosphorylation

Similar to its impact on ERK1/2, this compound significantly suppresses SUV-induced phosphorylation of p38 MAPK nih.gov. TOPK is recognized as an upstream activator of p38, and its inhibition by this compound directly translates into reduced p38 phosphorylation levels in HaCaT, JB6 P+, SCC12, and A431 cell lines nih.gov. The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and its modulation by this compound highlights a potential therapeutic avenue.

Effects on c-Jun N-terminal Kinase (JNKs) Phosphorylation

This compound also demonstrates a suppressive effect on the phosphorylation of c-Jun N-terminal Kinases (JNKs) nih.gov. JNKs are involved in the UVB-induced JNK1-c-Jun-dependent signaling pathway, which is critical for AP-1 activation nih.gov. Investigations have revealed that this compound reduces the phosphorylation levels of c-Jun protein in HaCaT and JB6 P+ cells exposed to SUV, and dose-dependently attenuates c-Jun phosphorylation in SCC12 and A431 cells nih.gov. This indicates that this compound's inhibition of TOPK effectively disrupts the activation of JNKs and their downstream targets nih.gov.

The observed effects of this compound on the phosphorylation of ERK1/2, p38, and JNKs are summarized in the table below:

Kinase PathwayEffect of this compound on PhosphorylationCell Lines TestedStimulusReference
ERK1/2SuppressedHaCaT, JB6 P+, SCC12, A431SUV-induced nih.gov
p38 MAPKSuppressedHaCaT, JB6 P+, SCC12, A431SUV-induced nih.gov
JNKsSuppressed (including c-Jun)HaCaT, JB6 P+, SCC12, A431SUV-induced nih.gov

Inhibition of Activator Protein-1 (AP-1) Activity

Beyond its direct effects on MAPK phosphorylation, this compound is a potent inhibitor of Activator Protein-1 (AP-1) activity nih.govnih.gov. AP-1, a transcription factor, is known to be activated by SUV irradiation through MAPK cascades nih.gov. By suppressing the phosphorylation of ERK1/2, p38, and JNKs, this compound effectively blocks the signaling pathways that lead to AP-1 activation nih.gov.

Experimental evidence, including studies using JB6 P+ cells stably transfected with an AP-1 luciferase reporter plasmid, demonstrated that this compound inhibited SUV-induced transactivation of AP-1 in a dose-dependent manner. Furthermore, the suppression of AP-1 activity was observed following the knockdown of TOPK in A431 cells, and this compound similarly inhibited AP-1 activity in a dose-dependent fashion in control groups. These findings underscore the critical role of TOPK in regulating AP-1 activity and the effectiveness of this compound in disrupting this axis.

Investigation of Specificity for TOPK over other Kinases (e.g., MEK1)

A crucial aspect of a therapeutic agent is its specificity, minimizing off-target effects. Research has investigated the specificity of this compound for TOPK over other kinases, such as MEK1. In vitro kinase assays have provided direct evidence that this compound effectively inhibits TOPK kinase activity while showing no significant inhibition of MEK1 activity nih.gov.

While pull-down assays indicated that both TOPK and MEK1/2 could be detected in this compound-conjugated beads, the subsequent in vitro kinase assays confirmed the selective inhibitory action of this compound on TOPK nih.gov. This selectivity is a key characteristic, reinforcing this compound's potential as a targeted therapeutic agent nih.gov.

Theoretical Frameworks of Kinase Inhibition by Small Molecules

Protein kinases represent a highly significant class of drug targets, particularly in the context of diseases like cancer, due to their pivotal roles in regulating diverse cellular processes. Small molecule kinase inhibitors (SMKIs) are designed to modulate the activity of these enzymes, often by interfering with their ATP-binding site or through allosteric mechanisms.

Most clinically utilized kinase inhibitors function by blocking the ATP-binding pocket of either active (Type I inhibitors) or inactive (Type II inhibitors) kinase conformations. This compound's mechanism of interacting with TOPK at its ATP-binding pocket aligns with this common strategy, suggesting it operates as an ATP-competitive inhibitor nih.govnih.gov. Beyond ATP-competitive inhibitors, other theoretical classes of kinase inhibitors include:

Type III and Type IV inhibitors: These are allosteric inhibitors that bind to sites adjacent to or distant from the ATP-binding pocket, respectively.

Type V inhibitors: These are bivalent compounds that engage two distinct regions within the protein kinase domain.

Type VI inhibitors: This class comprises covalent inhibitors that form a stable bond with the kinase.

Biological Targets and Signaling Pathways Affected by Ada 07

Identification and Validation of TOPK as the Primary Target of ADA-07 in Research Models

This compound is recognized as a novel inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine-threonine mitogen-activated protein kinase (MAPK) family member nih.govnih.govnih.gov. Research models have extensively validated TOPK as the primary target of this compound. Specifically, pull-down assays, ATP competition experiments, and in vitro kinase assays have demonstrated that this compound directly interacts with TOPK at its ATP-binding pocket, thereby inhibiting its kinase activity nih.govnih.govnih.gov. TOPK plays a critical role in various cellular processes, including inflammation, DNA damage response, and tumor development nih.gov. Its hyperactivation is frequently observed in numerous human cancers, leading to uncontrolled cell proliferation nih.gov.

Role of MAPK Cascades in Cellular Responses and Their Modulation by this compound

The mitogen-activated protein kinase (MAPK) cascades are pivotal signaling pathways that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis. These cascades, comprising extracellular signal-regulated kinases (ERKs), p38 MAPKs, and c-Jun NH2-terminal kinases (JNKs), are rapidly activated in response to various stimuli, including solar ultraviolet (SUV) irradiation nih.gov.

Research indicates that TOPK acts as an upstream activator of these MAPK pathways nih.gov. This compound effectively modulates these cascades by suppressing the SUV-induced phosphorylation of ERK1/2, p38, and JNKs in various cell lines, including HaCaT and JB6 P+ cells, as well as skin carcinoma cells like SCC12 and A431 nih.govnih.gov. This inhibition of MAPK signaling by this compound underscores its role in interfering with critical cellular responses mediated by these pathways.

AP-1 Activity and Its Regulation by this compound in Research Studies

Activator protein 1 (AP-1) is a dimeric transcription factor composed primarily of proteins from the Jun and Fos families. AP-1 is a key regulator of gene expression, influencing processes such as cell cycle progression, proliferation, apoptosis, and responses to environmental stress. Its activity is significantly increased by SUV exposure, largely through the activation of MAPK signaling pathways nih.gov.

Studies have shown that this compound effectively inhibits the SUV-induced transactivation of AP-1 in a dose-dependent manner nih.gov. This inhibitory effect is directly linked to TOPK, as the suppression of AP-1 activity was also observed following the knockdown of TOPK in the A431 cell line nih.gov. Furthermore, this compound has been demonstrated to attenuate the phosphorylation levels of the c-Jun protein, a critical component of AP-1, in SCC12 and A431 cells in a dose-dependent manner nih.gov. This highlights this compound's ability to interfere with AP-1-mediated gene regulation, a pathway crucial for skin cancer development nih.gov.

Implications for Cellular Proliferation and Transformation Pathways in Research Models

The dysregulation of cellular proliferation and transformation pathways is a hallmark of many cancers. TOPK's hyperactivation is directly associated with uncontrolled cell proliferation and tumor formation in various human malignancies, including skin cancer nih.gov. Overexpression of TOPK has been shown to promote cell growth and tumor formation in JB6 epidermal cells, while its knockdown in cancer cell lines effectively suppresses tumor growth.

This compound, by directly inhibiting TOPK, demonstrates significant implications for these pathways. In research models, topical treatment with this compound dramatically attenuated tumor incidence, multiplicity, and volume in SKH-1 hairless mice exposed to chronic SUV, suggesting its potential as a chemopreventive or therapeutic agent against SUV-induced skin carcinogenesis nih.govnih.gov. TOPK inhibitors, including this compound, have been shown to reduce cell proliferation and enhance apoptosis in various cancer cell lines, indicating their potential to disrupt the hallmarks of cancer such as sustained proliferation and resistance to cell death.

Analysis of TOPK Expression in Various Research Cell Lines

The expression levels of TOPK vary across different cell types and are notably elevated in many cancer cell lines compared to their normal counterparts. This differential expression pattern makes TOPK an attractive target for cancer-specific therapeutics.

Research has shown that TOPK is expressed at higher levels in skin carcinoma cell lines, such as A431 and SCC12, when compared to normal skin cell lines like JB6 and NHDF nih.gov. Similarly, TOPK protein was found to be highly expressed in the majority of small cell lung cancer (SCLC) cell lines examined, while being hardly detectable in normal fetal lung fibroblast (NFLF) cell lines (IMR-90 and WI-38). Analysis of the Oncomine database further revealed that TOPK mRNA expression is significantly upregulated in primary SCLC tissues compared to normal lung tissues. Beyond skin and lung cancers, TOPK is also highly expressed in various other cancer cells, including those of the colon, breast, and prostate, but is minimally expressed in most normal tissues. TOPK expression is generally confined to tissues with rapid cell proliferation, such as the testis, placenta, brain, and thymus. Dysregulated expression of TOPK is frequently linked to cancer development and metastasis across numerous cancer types.

Table 1: TOPK Expression in Selected Research Cell Lines

Cell Line TypeCell Lines IncludedTOPK Expression LevelSource
Skin Carcinoma CellsA431, SCC12Higher nih.gov
Normal Skin CellsJB6, NHDFLower nih.gov
Small Cell Lung Cancer (SCLC) Cell LinesDMS114, H69AR, H446, H69, H82, H146, H524, H2171, DMS273, SBC-3, SBC-5High
Normal Fetal Lung Fibroblast (NFLF) CellsIMR-90, WI-38Hardly Detectable
Various Cancer CellsColon, Breast, Lung, ProstateHigh
Most Normal Tissues-Minimal

Preclinical Research Studies and Models Utilizing Ada 07

In Vitro Cell-Based Research Models

In vitro cell-based models provide a controlled environment to investigate the direct cellular and molecular effects of ADA-07. These studies have elucidated its role in inhibiting neoplastic transformation, cell proliferation, and key signaling pathways.

This compound has been shown to effectively block epidermal growth factor (EGF)-induced neoplastic transformation in JB6 P+ cells cellosaurus.org. This effect was observed to attenuate EGF-induced colony formation in these cells, indicating a potential role in preventing the early stages of cellular transformation cellosaurus.org.

Research has demonstrated that this compound strongly decreases the proliferation of non-melanoma skin cancer (NMSC) cell lines, specifically SCC12 and A431 cells cellosaurus.org. This inhibitory effect was found to be dose-dependent, suggesting a direct relationship between this compound concentration and the suppression of cancer cell growth cellosaurus.org. Furthermore, studies indicated that TOPK, the target of this compound, is expressed at higher levels in skin carcinoma cells like A431 and SCC12 compared to normal skin cell lines, suggesting a specific targeting mechanism cellosaurus.org.

This compound has been investigated for its ability to mitigate solar ultraviolet (SUV)-induced cellular responses. Findings indicate that this compound dramatically suppresses the SUV-induced activation of key signaling molecules, including ERK1/2, p38, and JNKs, in both HaCaT and JB6 P+ cell lines cellosaurus.org. It also inhibited SUV-induced transactivation of Activator Protein-1 (AP-1) in JB6 P+ cells in a dose-dependent manner and decreased MAPK signaling in skin cancer cells cellosaurus.org. Additionally, this compound was found to suppress the phosphorylated c-Jun protein levels in HaCaT and JB6 P+ cells exposed to SUV cellosaurus.org.

Anchorage-independent growth assays, a critical measure of cellular transformation and tumorigenic potential, were performed to assess the effect of this compound on cell transformation cellosaurus.orgwikipedia.org. These assays confirmed that this compound attenuated EGF-induced colony formation of JB6 P+ cells in a concentration-dependent manner cellosaurus.org.

In Vivo Animal Models in Research

To further evaluate its chemopreventive capabilities, this compound has been tested in in vivo animal models, specifically focusing on its effects against solar ultraviolet (SUV)-induced skin carcinogenesis.

The chemopreventive efficacy of this compound was investigated in SKH-1 hairless mouse models exposed to chronic solar ultraviolet (SUV) irradiation, which closely mimics natural environmental exposure cellosaurus.orggenecards.orguniprot.org. Two distinct models were utilized: an early-stage prevention model and a late-stage prevention model cellosaurus.org. Topical treatment with this compound significantly attenuated tumor incidence, multiplicity, and volume in these mice cellosaurus.orggenecards.org. These in vivo results confirmed this compound as an effective chemopreventive agent against SUV-induced skin tumorigenesis cellosaurus.org.

Early-Stage Prevention Models

In early-stage prevention studies, topical application of this compound has shown significant efficacy in suppressing the incidence of SUV-induced skin cancer. nih.gov In these models, SKH-1 mice are treated topically with this compound an hour before SUV exposure, which occurs three times a week for 15 weeks. nih.gov Results indicate that while chronic SUV irradiation induces malignant squamous cell carcinomas (SCCs) in control groups, this compound treatment at doses such as 0.1 mg or 1 mg can decrease SUV-induced epidermal thickness, a histological marker of skin inflammation. nih.gov

Late-Stage Prevention Models

Late-stage prevention models evaluate the potential therapeutic value of this compound. nih.gov In these studies, SKH-1 mice are exposed to SUV for 15 weeks to induce tumors, after which SUV exposure is ceased, and topical application of this compound commences for an additional 13 weeks. nih.gov Even after tumors have been induced, topical treatment with this compound significantly reduced tumor volume and multiplicity compared to vehicle-treated groups. nih.gov This indicates this compound's potential not only as a preventive agent but also as a therapeutic intervention for established lesions. nih.gov

Assessment of Tumor Incidence, Multiplicity, and Volume in Research Animal Studies

Across both early and late-stage prevention models, this compound has demonstrated a dramatic attenuation of key tumor characteristics in SKH-1 hairless mice exposed to chronic SUV. nih.govfigshare.com These assessments are critical indicators of the compound's anti-carcinogenic efficacy.

Tumor Incidence: In early-stage prevention studies, topical this compound completely suppressed the incidence of SUV-induced skin cancer development. nih.gov In late-stage studies, this compound also significantly decreased tumor incidence. nih.gov

Tumor Multiplicity: The number of tumors (multiplicity) was significantly reduced in this compound treated mice in the late-stage prevention study. nih.gov

Tumor Volume: this compound treatment significantly reduced tumor volume in both early-stage and late-stage prevention studies. nih.gov

The following table summarizes representative findings from research animal studies assessing the impact of this compound on tumor characteristics in SUV-induced skin carcinogenesis models:

Study TypeTreatment Group (Example)Effect on Tumor IncidenceEffect on Tumor MultiplicityEffect on Tumor Volume
Early-Stage PreventionThis compound (topical)Complete Suppression nih.govNot explicitly detailed for early stage, but overall attenuation nih.govDecreased nih.gov
Late-Stage PreventionThis compound (topical)Significantly Decreased nih.govSignificantly Reduced nih.govSignificantly Reduced nih.gov

Topical Application Methods in Research Animal Models

Topical application is the primary method of administration for this compound in research animal models, specifically in the SKH-1 hairless mouse models for skin carcinogenesis studies. nih.govfigshare.comnih.gov For early-stage prevention, this compound is applied to the dorsal area of the mice approximately one hour before SUV exposure. nih.gov In late-stage prevention studies, after an initial period of SUV exposure to induce tumors, topical application of this compound to the dorsal area is initiated and continued for a subsequent period. nih.gov This method allows for direct delivery of the compound to the target tissue, which is the skin, where SUV-induced carcinogenesis occurs. nih.gov

Experimental Design and Methodological Considerations in Preclinical Studies

Rigorous experimental design and methodological considerations are crucial for ensuring the reliability and validity of preclinical research data. science.govresearchgate.net

Use of Controls and Blinding in Research Investigations

In preclinical studies involving this compound, control groups are essential for comparison. For instance, in skin carcinogenesis models, vehicle-treated groups exposed to SUV serve as controls to demonstrate the effect of SUV irradiation in the absence of this compound. nih.gov This allows researchers to clearly attribute observed effects to the compound. nih.gov

While the provided sources directly discuss the use of controls in this compound studies nih.gov, broader discussions on preclinical study design emphasize the importance of blinding. Blinding, particularly double-blinding, helps to minimize bias from both investigators and subjects regarding treatment allocation, which can influence outcome assessment. europa.eunih.gov Although not explicitly detailed for this compound studies in the provided snippets, the general principles of robust preclinical research advocate for blinding where feasible to enhance internal validity. science.govresearchgate.net

Statistical Analysis of Preclinical Research Data

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundNot found in search results
TOPKNot found in search results
ERK1/2Not found in search results
p38Not found in search results
JNKsNot found in search results
AP-1Not found in search results
SUVNot applicable (physical agent)
SCCsNot applicable (disease)
Adalimumab17066846 nih.gov
Bestatin446700 researchgate.net
Rocuronium656365 nih.gov
Betamethasone9205 nih.gov
Aspirin2244 diabetesjournals.org
Adenine183 tandfonline.com
Metformin4091 ceconnection.com
Patisiran71302830 europa.eu
NJH395Not found in search results
GSK2618960Not found in search results
Isatuximab135374465 clinicaltrials.gov

Preclinical studies involving this compound primarily utilize SKH-1 hairless mouse models to investigate its chemopreventive and potential therapeutic effects against SUV-induced skin cancer. nih.govfigshare.comnih.gov These models are crucial for understanding the compound's impact on tumor development in a setting that mimics natural sunlight exposure. nih.gov

Chemopreventive Effects in Solar Ultraviolet (SUV)-Induced Mouse Skin Tumorigenesis Models (SKH-1 Hairless Mice)

Early-Stage Prevention Models

In early-stage prevention studies, topical application of this compound has shown significant efficacy in suppressing the incidence of SUV-induced skin cancer. nih.gov In these models, SKH-1 mice are treated topically with this compound an hour before SUV exposure, which occurs three times a week for 15 weeks. nih.gov Results indicate that while chronic SUV irradiation induces malignant squamous cell carcinomas (SCCs) in control groups, this compound treatment at doses such as 0.1 mg or 1 mg can decrease SUV-induced epidermal thickness, a histological marker of skin inflammation. nih.gov

Late-Stage Prevention Models

Late-stage prevention models evaluate the potential therapeutic value of this compound. nih.gov In these studies, SKH-1 mice are exposed to SUV for 15 weeks to induce tumors, after which SUV exposure is ceased, and topical application of this compound commences for an additional 13 weeks. nih.gov Even after tumors have been induced, topical treatment with this compound significantly reduced tumor volume and multiplicity compared to vehicle-treated groups. nih.gov This indicates this compound's potential not only as a preventive agent but also as a therapeutic intervention for established lesions. nih.gov

Assessment of Tumor Incidence, Multiplicity, and Volume in Research Animal Studies

Across both early and late-stage prevention models, this compound has demonstrated a dramatic attenuation of key tumor characteristics in SKH-1 hairless mice exposed to chronic SUV. nih.govfigshare.com These assessments are critical indicators of the compound's anti-carcinogenic efficacy.

Tumor Incidence: In early-stage prevention studies, topical this compound completely suppressed the incidence of SUV-induced skin cancer development. nih.gov In late-stage studies, this compound also significantly decreased tumor incidence. nih.gov

Tumor Multiplicity: The number of tumors (multiplicity) was significantly reduced in this compound treated mice in the late-stage prevention study. nih.gov

Tumor Volume: this compound treatment significantly reduced tumor volume in both early-stage and late-stage prevention studies. nih.gov

The following table summarizes representative findings from research animal studies assessing the impact of this compound on tumor characteristics in SUV-induced skin carcinogenesis models:

Study TypeTreatment Group (Example)Effect on Tumor IncidenceEffect on Tumor MultiplicityEffect on Tumor Volume
Early-Stage PreventionThis compound (topical)Complete Suppression nih.govNot explicitly detailed for early stage, but overall attenuation nih.govDecreased nih.gov
Late-Stage PreventionThis compound (topical)Significantly Decreased nih.govSignificantly Reduced nih.govSignificantly Reduced nih.gov

Topical Application Methods in Research Animal Models

Topical application is the primary method of administration for this compound in research animal models, specifically in the SKH-1 hairless mouse models for skin carcinogenesis studies. nih.govfigshare.comnih.gov For early-stage prevention, this compound is applied to the dorsal area of the mice approximately one hour before SUV exposure. nih.gov In late-stage prevention studies, after an initial period of SUV exposure to induce tumors, topical application of this compound to the dorsal area is initiated and continued for a subsequent period. nih.gov This method allows for direct delivery of the compound to the target tissue, which is the skin, where SUV-induced carcinogenesis occurs. nih.gov

Experimental Design and Methodological Considerations in Preclinical Studies

Rigorous experimental design and methodological considerations are crucial for ensuring the reliability and validity of preclinical research data. science.govresearchgate.net

Use of Controls and Blinding in Research Investigations

In preclinical studies involving this compound, control groups are essential for comparison. For instance, in skin carcinogenesis models, vehicle-treated groups exposed to SUV serve as controls to demonstrate the effect of SUV irradiation in the absence of this compound. nih.gov This allows researchers to clearly attribute observed effects to the compound. nih.gov

While the provided sources directly discuss the use of controls in this compound studies nih.gov, broader discussions on preclinical study design emphasize the importance of blinding. Blinding, particularly double-blinding, helps to minimize bias from both investigators and subjects regarding treatment allocation, which can influence outcome assessment. europa.eunih.gov Although not explicitly detailed for this compound studies in the provided snippets, the general principles of robust preclinical research advocate for blinding where feasible to enhance internal validity. science.govresearchgate.net

Analytical Methods Applied in Research on Ada 07

Techniques for Assessing Cell Transformation and Proliferation in Research

Crystal Violet Staining Assay

The Crystal Violet Staining Assay is a widely used method for assessing cell proliferation and viability in adherent cell cultures. It relies on the ability of crystal violet dye to stain nucleic acids and proteins, providing a quantitative measure of cell mass. In studies involving ADA-07, this assay has been instrumental in demonstrating its antiproliferative effects.

Detailed Research Findings: this compound has been shown to significantly decrease the proliferation of non-melanoma skin cancer (NMSC) cell lines, specifically SCC12 and A431 cells. The Crystal Violet staining assay revealed a strong dose-dependent reduction in cell proliferation in both cell lines following treatment with increasing concentrations of this compound. This indicates that this compound effectively inhibits the growth of these cancer cells.

Table 1: Effect of this compound on Cell Proliferation (Crystal Violet Staining Assay)

Cell LineObserved Effect of this compoundDose Dependency
SCC12Strongly decreased proliferationDose-dependent
A431Strongly decreased proliferationDose-dependent

Colony Formation Assays

Colony formation assays, also known as clonogenic assays, are a gold standard for evaluating the long-term reproductive viability and proliferative potential of individual cells. This assay assesses the ability of a single cell to proliferate and form a colony of 50 or more cells, reflecting sustained growth potential after various treatments.

Detailed Research Findings: In the context of this compound research, colony formation assays have demonstrated the compound's ability to attenuate neoplastic transformation. Specifically, this compound was found to suppress epidermal growth factor (EGF)-induced colony formation in JB6 P+ cells. This indicates that this compound can inhibit the ability of these cells to undergo uncontrolled proliferation and form colonies, a hallmark of transformed cells.

Table 2: Effect of this compound on Colony Formation

Cell LineInducing AgentObserved Effect of this compound on Colony Formation
JB6 P+EGFAttenuated EGF-induced colony formation

Advanced Imaging and Spectroscopic Techniques for Mechanistic Elucidation

Beyond cellular assays, advanced imaging and spectroscopic techniques are crucial for elucidating the precise molecular mechanisms by which compounds like this compound exert their effects. These techniques provide detailed structural and interactional information.

Detailed Research Findings: In the study of this compound, molecular modeling was employed using the Schrödinger Suite 2015 software programs to understand its interaction with TOPK. This advanced computational technique allowed researchers to predict and visualize how this compound binds to its target protein. The modeling results indicated that this compound forms interactions within the ATP-binding pocket of TOPK. Furthermore, the analysis suggested the formation of two potential hydrogen bonds between this compound and the hinge residues Gly118 and Gly119 of TOPK. This detailed mechanistic insight, derived from advanced computational spectroscopy and imaging principles, supports this compound's role as a direct TOPK inhibitor. nih.govnih.gov

Theoretical Implications and Future Research Directions for Ada 07

Understanding TOPK as a Therapeutic Target through ADA-07 Studies

This compound is recognized as a novel, ATP competition-type inhibitor of TOPK kinase activity. medkoo.comnih.govnih.gov This mechanism of action is crucial for understanding TOPK, an oncogenic protein frequently overexpressed in numerous malignancies, as a viable therapeutic target. medkoo.comnih.gov Studies involving this compound have demonstrated its ability to suppress the phosphorylation of key signaling molecules such as ERK1/2, p38, and JNKs, subsequently inhibiting the activity of Activator Protein-1 (AP-1). medkoo.comnih.gov

TOPK is implicated in various fundamental cellular processes, including cell proliferation, DNA damage repair, cell cycle progression, apoptosis, immune responses, and inflammation. medkoo.com The inhibitory effects of this compound on TOPK activity underscore the kinase's critical involvement in these pathways, validating its potential as an effective target for cancer therapy. medkoo.com Detailed research findings, including homology modeling and molecular docking simulations, have elucidated the interaction of this compound with TOPK at its ATP-binding pocket. These computational predictions have been further corroborated by experimental evidence from pull-down assays, ATP competition studies, and in vitro kinase activity assays, confirming this compound's binding and inhibitory efficacy. nih.gov

Potential for this compound as a Research Tool in Cancer Biology and Beyond

The specific inhibitory profile of this compound makes it a potent research tool for dissecting the biological functions of TOPK. Its application has primarily been explored in the context of skin cancer induced by solar ultraviolet (SUV) radiation. medkoo.comnih.gov In mouse models, topical application of this compound effectively suppressed SUV-induced skin carcinogenesis by inhibiting the activation of MAPK signals. nih.gov

Beyond its direct chemopreventive effects, this compound serves as an invaluable chemical probe to specifically inhibit TOPK and investigate its precise contributions to various cellular functions and oncogenic pathways. Researchers can leverage this compound to further explore the intricate biology of TOPK in diverse cancer types and other biological contexts where TOPK might play a role, thereby advancing the understanding of disease mechanisms and identifying novel therapeutic strategies. nih.gov

Exploration of Structure-Activity Relationships and Analog Development in Academic Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and academic research, aiming to systematically modify the chemical structure of a compound and observe the resulting changes in its biological activity. This iterative process is crucial for optimizing molecular properties and designing more effective agents.

For this compound, initial computational studies, including homology modeling and molecular docking, have already provided insights into its interaction with the ATP-binding pocket of TOPK. nih.gov These findings represent a foundational step for comprehensive SAR investigations. Future academic research can focus on:

Identifying the critical pharmacophoric features of this compound responsible for its potent and selective TOPK inhibition.

Synthesizing and evaluating a series of this compound analogs with systematic structural modifications.

Assessing how subtle changes in the adamantane (B196018) moiety, the indolinone core, or the hydroxyimino group influence binding affinity, kinase selectivity, and cellular activity.

Developing more potent, selective, or cell-permeable research probes based on the this compound scaffold for specific experimental applications.

This exploration will not only enhance the understanding of this compound's mechanism but also contribute to the broader knowledge of TOPK inhibitor design.

Integration of this compound Research with Systems Biology Approaches

Systems biology is an interdisciplinary field that seeks to understand biological phenomena by integrating diverse datasets and modeling complex interactions within biological systems. Applying a systems biology approach to this compound research can provide a holistic understanding of TOPK inhibition.

Integration strategies could include:

Multi-omics Data Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics after this compound treatment to map the global cellular response to TOPK inhibition. This can reveal broader network perturbations beyond the directly inhibited MAPK pathway.

Network Reconstruction and Analysis: Using computational tools to reconstruct protein-protein interaction networks and signaling pathways influenced by TOPK. This compound can then be used as a perturbation agent to identify critical nodes or subnetworks affected by TOPK activity.

Dynamic Modeling: Developing mathematical models to simulate the temporal changes in cellular processes upon this compound administration, providing insights into the kinetics and dynamics of TOPK-mediated pathways.

Biomarker Discovery: Identifying novel biomarkers or pathway signatures associated with TOPK inhibition, which could be useful for monitoring research outcomes or understanding disease progression.

This integrated approach can uncover previously unrecognized connections and provide a more comprehensive picture of TOPK's role in cellular physiology and pathology.

Unexplored Biological Pathways and Cellular Processes Potentially Influenced by this compound

While this compound's primary known mechanism involves inhibiting TOPK and subsequently suppressing MAPK signals (ERK1/2, p38, JNKs) and AP-1 activity medkoo.comnih.gov, TOPK itself is a multifunctional kinase involved in a broad spectrum of cellular activities. medkoo.com This suggests that this compound's influence might extend to other biological pathways and cellular processes that are either indirectly linked to TOPK or represent unexplored facets of TOPK's function.

Future research could investigate:

Specific DNA Damage Response Pathways: While TOPK is involved in DNA damage repair, the precise mechanisms and specific repair pathways influenced by this compound remain to be fully elucidated. medkoo.com

Immune Cell Modulation: Given TOPK's role in immune responses, this compound could be explored for its effects on specific immune cell types, cytokine production, or inflammatory cascades. medkoo.com

Cellular Metabolism: Investigating whether TOPK inhibition by this compound impacts metabolic reprogramming in cancer cells or other cell types.

Autophagy and Apoptosis Sub-pathways: While apoptosis is a known consequence of TOPK inhibition, deeper exploration into the specific apoptotic or autophagic sub-pathways activated or modulated by this compound could reveal novel insights.

Off-target Effects and Polypharmacology: Systematically screening this compound against a broader panel of kinases or other protein targets to identify potential off-target interactions that might reveal new biological insights or lead to the discovery of novel pathways.

These unexplored areas offer fertile ground for discovering new biological roles for TOPK and expanding the utility of this compound as a research tool.

Advanced Computational Modeling for Optimizing this compound and Its Analogs for Research Purposes

Advanced computational modeling plays a pivotal role in modern chemical biology, enabling the rational design and optimization of small molecules. For this compound and its potential analogs, these methods can significantly enhance their utility as research tools.

Beyond the initial molecular docking studies that confirmed this compound's interaction with TOPK nih.gov, future computational efforts can include:

Molecular Dynamics (MD) Simulations: To understand the dynamic interactions between this compound and TOPK, including conformational changes, solvent effects, and binding stability over time. This can provide a more accurate picture of the binding mechanism.

Quantum Mechanics (QM) Calculations: For precise calculations of electronic properties and reaction mechanisms, which can inform the design of analogs with optimized chemical reactivity or stability.

Machine Learning (ML) and Artificial Intelligence (AI): To predict the binding affinities, selectivity profiles, and physicochemical properties (e.g., solubility, permeability) of novel this compound analogs. ML models can be trained on existing SAR data to accelerate the identification of promising compounds for synthesis and testing.

Virtual Screening: To identify novel scaffolds or modifications that could lead to more potent or selective TOPK inhibitors, or compounds with improved properties for specific research applications (e.g., fluorescent tags for imaging, biotin (B1667282) tags for pull-down assays).

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (for research purposes): To predict the cellular uptake, intracellular distribution, and metabolic stability of this compound and its analogs, optimizing them for in vitro and in vivo experimental designs without focusing on clinical dosage.

These advanced computational approaches will be instrumental in rationally designing and optimizing this compound and its derivatives, transforming them into even more powerful and versatile tools for probing TOPK biology and its broader implications in health and disease.

Q & A

Q. How to design longitudinal studies for this compound’s chronic effects?

  • Methodology : Use repeated-measures ANOVA to track temporal changes. Control for confounders (e.g., diet, circadian rhythms). Implement interim analyses to adjust dosing. Store biological samples (e.g., serum, tissue) in biobanks for retrospective analysis .

III. Data Management and Reporting

Q. How to present this compound data in compliance with journal guidelines?

  • Methodology : Structure manuscripts per IMRaD (Introduction, Methods, Results, Discussion). For chemistry journals, include detailed synthesis protocols, NMR/HRMS spectra, and purity data (>95%). Use Supplementary Materials for large datasets (e.g., RNA-seq) .

Q. What tools validate computational models of this compound’s interactions?

  • Methodology : Perform docking validation via redocking (RMSD <2 Å). Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare predictions with experimental data (e.g., SPR, ITC) .

IV. Contingency and Problem-Solving

Q. How to troubleshoot low reproducibility in this compound assays?

  • Methodology : Audit reagent sources (e.g., cell line authentication, compound purity). Standardize protocols using internal controls (e.g., reference inhibitors). Document environmental variables (e.g., humidity for hygroscopic compounds) .

Q. What steps mitigate bias in this compound’s preclinical evaluation?

  • Methodology : Implement blinding during data collection/analysis. Use randomization software for sample allocation. Pre-register study designs on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.